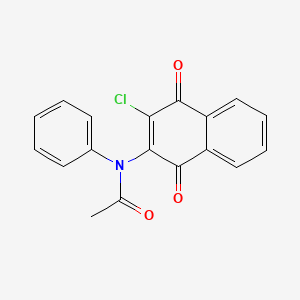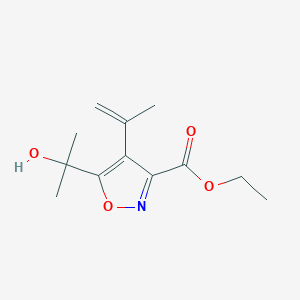
n-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, and antifungal properties . The structure of this compound includes a naphthoquinone core with a chloro substituent and a phenylacetamide group, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the aniline derivative replaces one of the chloro groups on the naphthoquinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cell lines, including prostate cancer.
Medicine: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide involves its interaction with cellular components, leading to cytotoxic effects. The compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It targets specific molecular pathways, including the inhibition of DNA synthesis and the activation of apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide: Similar structure but with a benzamide group instead of phenylacetamide.
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of various naphthoquinone derivatives.
1-(3′-Chloro-1′,4′-dioxo-1′,4′-dihydronaphthalen-2′-yl)-5-substituted-1H-pyrimidine-2,4-dione: A hybrid compound with potential antibacterial activity.
Uniqueness
N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylacetamide group enhances its cytotoxic effects compared to other similar compounds .
Propriétés
Numéro CAS |
4497-73-8 |
|---|---|
Formule moléculaire |
C18H12ClNO3 |
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H12ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h2-10H,1H3 |
Clé InChI |
JKGOZYRVAYGIJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943202.png)
![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14943255.png)
![2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B14943264.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
![1-acetyl-4-{[4-(2H-tetrazol-2-yl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943286.png)
![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![ethyl 6-amino-5-cyano-11-methyl-13-(4-methylphenyl)-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943296.png)
